molecular formula C7H9NO3 B575009 1-(Methoxymethyl)pyrrole-2-carboxylic acid CAS No. 172805-62-8

1-(Methoxymethyl)pyrrole-2-carboxylic acid

Cat. No.: B575009
CAS No.: 172805-62-8
M. Wt: 155.153
InChI Key: IRPPLMHQADTKLU-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with methoxymethyl chloride under basic conditions. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Methoxymethyl)pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the methoxymethyl group, leading to different reactivity and applications.

    1-Methylpyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of methoxymethyl, affecting its chemical properties and uses.

    2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid:

Uniqueness: 1-(Methoxymethyl)pyrrole-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in biological systems and provides versatility in synthetic chemistry.

Properties

IUPAC Name

1-(methoxymethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPLMHQADTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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